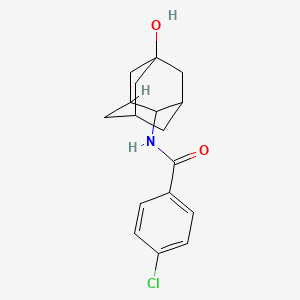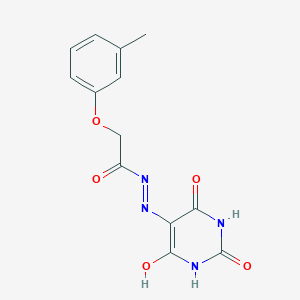
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide
描述
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring. The adamantyl part of the molecule refers to a type of bulky, cage-like structure derived from adamantane. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties.
准备方法
The synthesis of 4-chloro-N-(5-hydroxy-2-adamantyl)benzamide involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield. Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反应分析
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol.
科学研究应用
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and polymers.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Adamantane derivatives, including this compound, are investigated for their potential use in pharmaceuticals due to their unique structural and biological properties.
Industry: It is used in the development of catalysts and nanomaterials, owing to its unique structural and stimulus-responsive properties.
作用机制
The mechanism of action of 4-chloro-N-(5-hydroxy-2-adamantyl)benzamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides a bulky, rigid structure that can interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide can be compared with other adamantane derivatives, such as:
1,3-dehydroadamantane: Known for its high reactivity and use in the synthesis of various functional adamantane derivatives.
1-bromo-2-hydroxynaftalene: Used as a starting material for the synthesis of adamantylidene derivatives.
The uniqueness of this compound lies in its specific structural features, including the presence of a chloro and hydroxy group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-14-3-1-11(2-4-14)16(20)19-15-12-5-10-6-13(15)9-17(21,7-10)8-12/h1-4,10,12-13,15,21H,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDXDLNMPAYSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC(=O)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
![2-Methoxy-3-nitro-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B3854357.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)
![(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid](/img/structure/B3854389.png)

![1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854406.png)
![N-{2-[2-(8-hydroxy-5,7-dimethyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3854410.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)
![2-Phenylethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3854431.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)
![N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]-N-phenylbutanediamide](/img/structure/B3854442.png)
![ethyl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-methylcarbamate](/img/structure/B3854446.png)
